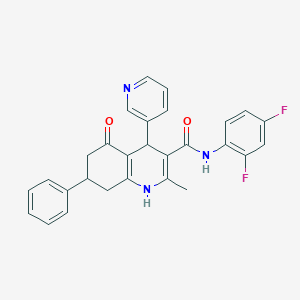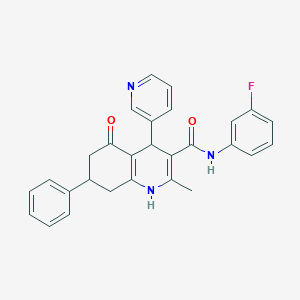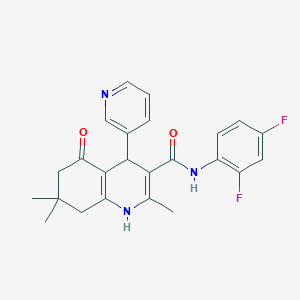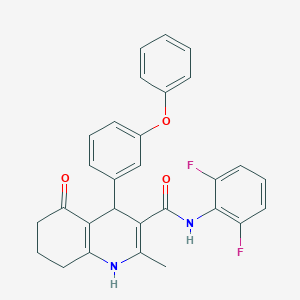
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in treating various diseases. This compound is commonly referred to as 'Compound X' in scientific literature.
Mecanismo De Acción
The mechanism of action of Compound X involves its ability to inhibit the activity of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. It also has the ability to induce apoptosis (cell death) in cancer cells, thereby reducing the size of tumors.
Biochemical and physiological effects:
Compound X has been found to have a significant impact on the biochemical and physiological processes in the body. It has been shown to have anti-inflammatory properties, which can be beneficial in treating diseases such as arthritis. It also has the ability to modulate the immune system, which can be useful in treating autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound X in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it an ideal candidate for developing targeted therapies for cancer. However, one of the limitations of using Compound X in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
There are several future directions for research on Compound X. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new applications for Compound X, particularly in the treatment of neurological disorders. There is also a need for further studies to understand the long-term effects of Compound X on the body, particularly in terms of its potential toxicity.
Métodos De Síntesis
The synthesis of Compound X involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 2,6-difluoroaniline to form an intermediate product. This intermediate product is then reacted with 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product, Compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in treating various diseases. It has been found to have a significant effect on cancer cells, particularly in inhibiting the growth and proliferation of cancer cells. It has also shown potential in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Nombre del producto |
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C29H23ClF2N2O2 |
Peso molecular |
505 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H23ClF2N2O2/c1-16-25(29(36)34-28-21(31)8-5-9-22(28)32)26(18-10-12-20(30)13-11-18)27-23(33-16)14-19(15-24(27)35)17-6-3-2-4-7-17/h2-13,19,26,33H,14-15H2,1H3,(H,34,36) |
Clave InChI |
SVUXVEYGUKAAEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC=C5F)F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC=C5F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)





